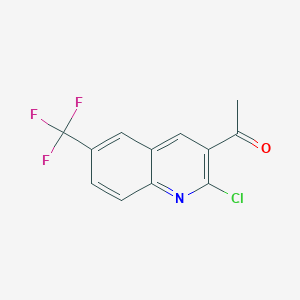
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone is a quinoline derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)aniline and ethyl acetoacetate.
Cyclization: The starting materials undergo cyclization to form the quinoline ring system. This step often involves the use of reagents like polyphosphoric acid or phosphorus oxychloride.
Substitution: The resulting quinoline intermediate is then subjected to substitution reactions to introduce the ethanone group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to achieve high yields and purity. Common techniques include:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and substitution reactions. Temperature, pressure, and reaction time are carefully controlled to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, acetyl chloride, acetic anhydride.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives have shown promise in inhibiting various enzymes and biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimalarial, antimicrobial, and anticancer agent.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antimalarial and anti-inflammatory agent with a quinoline core.
Uniqueness
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications .
Eigenschaften
Molekularformel |
C12H7ClF3NO |
|---|---|
Molekulargewicht |
273.64 g/mol |
IUPAC-Name |
1-[2-chloro-6-(trifluoromethyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C12H7ClF3NO/c1-6(18)9-5-7-4-8(12(14,15)16)2-3-10(7)17-11(9)13/h2-5H,1H3 |
InChI-Schlüssel |
DLJFGUJTHLFEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








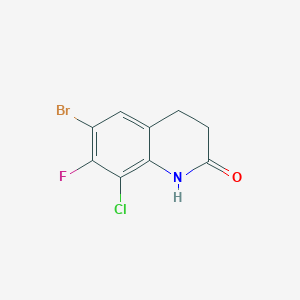
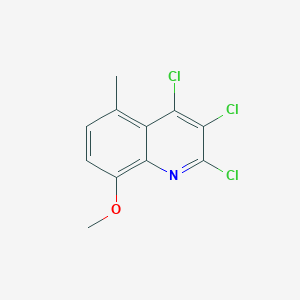
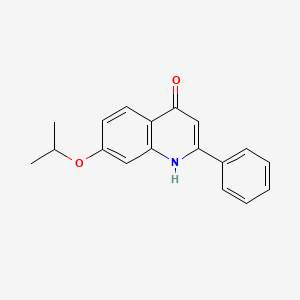


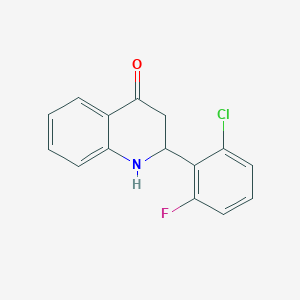
![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)

